Uridine-3'-monophosphate (disodium)
Description
De Novo Pyrimidine (B1678525) Biosynthesis Pathway and Uridine (B1682114) Monophosphate Formation
The de novo (or "from the beginning") synthesis of pyrimidines is an evolutionarily conserved, multi-step enzymatic process that constructs the pyrimidine ring from basic molecular precursors, including bicarbonate, glutamine, and aspartate. slideshare.netresearchgate.netyoutube.com This pathway, also known as the orotate (B1227488) pathway, culminates in the production of Uridine-5'-monophosphate (UMP), the first pyrimidine nucleotide formed. slideshare.netnih.gov While some initial steps occur in the cytoplasm, a key oxidation step takes place in the mitochondria before the final reactions proceed back in the cytosol. microbenotes.com
A pivotal step in the de novo pathway is the conversion of the completed pyrimidine ring, orotate, into a nucleotide. This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRTase) . wikipedia.orgnih.gov OPRTase facilitates the covalent attachment of a ribose-5-phosphate (B1218738) group from a donor molecule, 5-phosphoribosyl-1-pyrophosphate (PRPP), to orotate. nih.govlibretexts.org The product of this phosphoribosylation is orotidine-5'-monophosphate (OMP), also known as orotidylic acid. nih.govproteopedia.org In microorganisms, OPRTase exists as a distinct protein, but in higher eukaryotes, it functions as one of two catalytic domains of a larger, bifunctional enzyme. wikipedia.org
The final reaction in the synthesis of UMP is the irreversible decarboxylation of orotidine-5'-monophosphate. This step is catalyzed by the enzyme orotidine-5'-phosphate decarboxylase (ODCase or OMP decarboxylase) , which removes the carboxyl group from the pyrimidine ring of OMP to yield UMP. wikipedia.orgmicrobenotes.comcreative-proteomics.com OMP decarboxylase is renowned for its extraordinary catalytic efficiency, dramatically accelerating the reaction rate by a factor of 10¹⁷ compared to the uncatalyzed reaction. wikipedia.org
In multicellular eukaryotes, the ODCase and OPRTase catalytic activities are consolidated onto a single polypeptide chain known as UMP synthase . wikipedia.orgwikipedia.orgproteopedia.org This bifunctional enzyme structure facilitates the direct channeling of the OMP product from the OPRTase active site to the ODCase active site, a process that enhances metabolic efficiency. nih.gov
To prevent the wasteful overproduction of pyrimidines while ensuring an adequate supply for cellular needs, the de novo pathway is subject to stringent allosteric regulation. nih.govcreative-proteomics.com Control is primarily exerted at the initial, committed steps of the pathway.
Carbamoyl Phosphate (B84403) Synthetase II (CPS-II): This enzyme catalyzes the first rate-limiting step. Its activity is potently inhibited by the downstream product Uridine Triphosphate (UTP), representing a classic example of feedback inhibition. Conversely, it is activated by PRPP, the substrate for the OPRTase reaction, signaling a need for nucleotide synthesis. youtube.comcreative-proteomics.com
Aspartate Transcarbamoylase (ATCase): As the enzyme for the second committed step, ATCase is also a key regulatory point. It is inhibited by Cytidine (B196190) Triphosphate (CTP), the end-product of the pyrimidine pathway, and activated by the purine (B94841) nucleotide Adenosine (B11128) Triphosphate (ATP). youtube.commicrobenotes.comlibretexts.org This cross-regulation by ATP helps to maintain a balanced ratio of purine and pyrimidine nucleotides within the cell.
The table below summarizes the key enzymes and regulatory mechanisms of the UMP de novo synthesis pathway.
| Enzyme/Protein | Reaction Catalyzed | Activators | Inhibitors |
| Carbamoyl Phosphate Synthetase II (CPS-II) | Glutamine + CO₂ + 2 ATP → Carbamoyl phosphate | PRPP, ATP | UTP |
| Aspartate Transcarbamoylase (ATCase) | Carbamoyl phosphate + Aspartate → Carbamoyl aspartate | ATP | CTP |
| UMP Synthase (OPRTase domain) | Orotate + PRPP → Orotidine-5'-monophosphate (OMP) | Low concentrations of OMP, Phosphate, ADP | - |
| UMP Synthase (ODCase domain) | Orotidine-5'-monophosphate (OMP) → Uridine-5'-monophosphate (UMP) | OMP | - |
Uridine Salvage Pathway Mechanisms
In addition to de novo synthesis, cells utilize a highly efficient recycling route known as the salvage pathway. wikipedia.org This pathway recovers preformed pyrimidine bases (like uracil) and nucleosides (like uridine) that arise from the metabolic breakdown of DNA and RNA. microbenotes.comyoutube.com The salvage pathway is significantly less energy-intensive than de novo synthesis and is particularly vital in certain tissues, such as the brain, which have limited capacity for the de novo route and rely heavily on salvaging circulating nucleosides. nih.govnih.gov
The central reaction in the pyrimidine salvage pathway is the phosphorylation of uridine to form UMP. This is accomplished by the enzyme uridine kinase , also known as uridine-cytidine kinase (UCK). wikipedia.orgwikipedia.org Uridine kinase transfers a phosphate group from ATP to the 5'-hydroxyl group of the uridine's ribose sugar, producing Uridine-5'-monophosphate (UMP) and ADP. wikipedia.org This is the rate-limiting step in the pyrimidine salvage pathway. nih.govnih.gov The activity of uridine kinase is, in turn, regulated by feedback inhibition from the final products of the pathway, UTP and CTP. nih.gov
Uridine is the most abundant pyrimidine nucleoside found circulating in the bloodstream and is readily taken up into cells by specialized nucleoside transporter proteins. nih.govnih.gov Once inside the cell, the fate of uridine is determined by the cell's energetic and metabolic status, creating a dynamic homeostatic balance. nih.gov This balance is primarily maintained by the opposing actions of two key enzymes:
Uridine Kinase: Drives anabolism by converting uridine into UMP for nucleotide synthesis.
Uridine Phosphorylase: Drives catabolism by breaking uridine down into uracil (B121893) and ribose-1-phosphate. nih.gov
When cellular levels of UTP and CTP are low, uridine kinase is active, and imported uridine is channeled into the salvage pathway to replenish the nucleotide pool. nih.gov Conversely, when UTP and CTP levels are high, they inhibit uridine kinase, causing uridine to be directed towards degradation by uridine phosphorylase. nih.gov This elegant regulatory system ensures that the cell can efficiently manage its internal uridine and pyrimidine nucleotide pools based on its immediate requirements. nih.govresearchgate.net
The table below outlines the key enzymes of the uridine salvage pathway.
| Enzyme | Reaction Catalyzed | Function |
| Uridine Phosphorylase | Uridine + Phosphate ↔ Uracil + Ribose-1-phosphate | Recovers uracil base from uridine |
| Uridine Kinase | Uridine + ATP → UMP + ADP | Phosphorylates uridine to UMP (rate-limiting step) |
| UMP/CMP Kinase | UMP + ATP → UDP + ADP | Phosphorylates UMP to UDP |
| Nucleoside Diphosphate (B83284) Kinase | UDP + ATP ↔ UTP + ADP | Phosphorylates UDP to UTP |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11N2Na2O9P |
|---|---|
Molecular Weight |
368.14 g/mol |
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
HJQGLDGSQSMKFD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Intermediary Metabolic Pathways of Uridine 3 Monophosphate
Derivation into Deoxyuridine and Deoxythymidine Nucleotides for DNA Synthesis
The synthesis of nucleotides for DNA requires the conversion of ribonucleotides to their deoxyribonucleotide counterparts. This process begins at the diphosphate (B83284) level.
The enzyme ribonucleotide reductase (RNR) is responsible for converting ribonucleoside diphosphates into 2'-deoxyribonucleoside diphosphates by reducing the hydroxyl group at the 2' position of the ribose sugar. nih.govwikipedia.org Specifically, UDP is reduced by RNR to form deoxyuridine diphosphate (dUDP) . wikipedia.orgfrontiersin.org The activity and substrate specificity of RNR are tightly regulated by allosteric effectors, including ATP and various dNTPs, to ensure a balanced supply of all four deoxyribonucleotides for DNA replication. wikipedia.orgfrontiersin.orgnih.gov
Following its formation, dUDP is typically dephosphorylated to deoxyuridine monophosphate (dUMP) . nih.gov This molecule, dUMP, stands at a crucial metabolic fork. It is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP) , the nucleotide containing the base thymine, which is unique to DNA. proteopedia.orgwikipedia.org
The conversion of dUMP to dTMP is a methylation reaction catalyzed by the enzyme thymidylate synthase (TS) . proteopedia.orgwikipedia.orgebi.ac.uk This enzyme transfers a methyl group from the cofactor N5,N10-methylenetetrahydrofolate to dUMP. proteopedia.orgwikipedia.org This reaction is the sole de novo pathway for dTMP production. wikipedia.orgebi.ac.uk Once formed, dTMP is sequentially phosphorylated to dTDP and then to dTTP, which is then incorporated into DNA.
Table 4: Synthesis of Deoxythymidine Nucleotides
| Step | Substrate(s) | Enzyme | Product(s) |
|---|---|---|---|
| 1. Reduction | UDP | Ribonucleotide Reductase (RNR) | dUDP |
| 2. Dephosphorylation | dUDP | (Various phosphatases) | dUMP |
| 3. Methylation | dUMP + N5,N10-methylenetetrahydrofolate | Thymidylate Synthase (TS) | dTMP + Dihydrofolate |
| 4. Phosphorylation | dTMP → dTDP → dTTP | Thymidylate Kinase, NDK | dTTP |
Molecular and Cellular Functions of Uridine 3 Monophosphate
Core Functions in Nucleic Acid Metabolism
Uridine (B1682114) monophosphate (UMP) is a cornerstone of pyrimidine (B1678525) metabolism, providing the essential precursors for both RNA and DNA synthesis. ontosight.aifiveable.me The cell maintains a tightly regulated balance of nucleotide pools to ensure the fidelity and efficiency of genetic information transfer and replication. ontosight.ai
Precursor Role in Ribonucleic Acid (RNA) Synthesis
Uridine-3'-monophosphate, as a ribonucleotide, is fundamentally linked to RNA. The more common isomer, Uridine-5'-monophosphate (5'-UMP), serves as the direct precursor for the synthesis of Uridine-5'-triphosphate (UTP). wikipedia.orgfiveable.meontosight.ai This conversion is a critical step in providing one of the four essential building blocks for RNA.
The synthesis of UMP occurs through two primary routes: the de novo pathway and the salvage pathway. ontosight.ainih.gov
De Novo Synthesis: This pathway builds the pyrimidine ring from simpler molecules like aspartate, glutamine, and carbon dioxide. ontosight.ai The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which first converts orotate (B1227488) to orotidine (B106555) 5'-monophosphate (OMP) and then decarboxylates OMP to form UMP. wikipedia.orgnih.govresearchgate.net
Salvage Pathway: This route recycles pre-existing uracil (B121893) or uridine from the breakdown of nucleic acids. ontosight.ai The enzyme uridine kinase phosphorylates uridine to form UMP. ontosight.ai
Once 5'-UMP is synthesized, it is sequentially phosphorylated by kinases to form uridine-5'-diphosphate (B1205292) (UDP) and then UTP. fiveable.mechemicalbook.com UTP is the activated form that is directly incorporated into the growing RNA chain during the process of transcription. fiveable.meontosight.ai Therefore, the availability of the UMP pool is a rate-limiting factor for RNA synthesis and, consequently, for gene expression and protein synthesis. ontosight.ai
| Enzyme | Reaction Catalyzed | Pathway | Significance |
|---|---|---|---|
| UMP Synthase (UMPS) | Orotate → Orotidine 5'-monophosphate (OMP) → Uridine 5'-monophosphate (UMP) | De Novo Synthesis | Catalyzes the final two steps of UMP biosynthesis. nih.gov |
| Uridine Kinase | Uridine → Uridine 5'-monophosphate (UMP) | Salvage Pathway | Recycles uridine into the nucleotide pool. ontosight.ai |
| Uridine Monophosphate Kinase (UMP Kinase) | UMP + ATP → UDP + ADP | Phosphorylation | First phosphorylation step towards UTP synthesis. nih.gov |
| Nucleoside Diphosphate (B83284) Kinase | UDP + ATP → UTP + ADP | Phosphorylation | Final phosphorylation to produce the RNA precursor UTP. nih.gov |
Contribution to Deoxyribonucleic Acid (DNA) Precursor Pools
While UMP is a ribonucleotide, it is also a critical indirect precursor for the building blocks of DNA. The pyrimidine nucleotides required for DNA synthesis, deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP), are ultimately derived from the UMP pool.
The pathway involves several key transformations:
UTP to CTP: Uridine-5'-triphosphate (UTP) can be aminated by the enzyme CTP synthase to form Cytidine-5'-triphosphate (CTP), another essential RNA precursor. ontosight.ai
Conversion to Deoxy-form: The enzyme ribonucleotide reductase acts on ribonucleoside diphosphates (like UDP and CDP) to remove the hydroxyl group at the 2' position of the ribose sugar, converting them into deoxyribonucleoside diphosphates (dUDP and dCDP).
Synthesis of dTTP: dUDP is typically converted to dUMP. The enzyme thymidylate synthase then methylates dUMP to form deoxythymidine monophosphate (dTMP). Subsequent phosphorylations convert dTMP into deoxythymidine triphosphate (dTTP), a key building block unique to DNA. researchgate.net
This metabolic route underscores the central role of UMP, as its availability directly impacts the synthesis of three out of the four precursors needed for DNA replication (dCTP, dTTP, and dATP which is synthesized separately).
Energetic and Metabolic Regulation
Involvement in Cellular Energy Homeostasis and ATP Regeneration
The balance of uridine nucleotides (UMP, UDP, and UTP) is intrinsically linked to the cell's energy state, primarily reflected by adenosine (B11128) triphosphate (ATP) levels. The phosphorylation of UMP to UDP and subsequently to UTP requires ATP as the phosphate (B84403) donor. nih.gov Consequently, a decline in cellular ATP levels can lead to a decrease in UTP and an accumulation of UMP and UDP. nih.gov This makes the UMP/UTP ratio a sensitive indicator of cellular energy charge.
Furthermore, UTP itself participates in a wide array of metabolic reactions that are crucial for cellular function, acting as an energy source similar to ATP for specific enzymatic processes. fiveable.me A primary example is the synthesis of UDP-glucose, an activated form of glucose essential for glycogen (B147801) synthesis and protein glycosylation. frontiersin.orgwikipedia.org By facilitating the storage and use of glucose, the UTP pool, originating from UMP, plays a vital role in managing the cell's carbohydrate-based energy reserves. nih.govnih.gov The regulation of plasma uridine levels has been identified as a key factor in governing systemic energy homeostasis. nih.gov
Regulation of Mitochondrial Respiration and Dihydroorotate (B8406146) Dehydrogenase (DHODH) Activity
Uridine metabolism is directly connected to mitochondrial function through the enzyme Dihydroorotate Dehydrogenase (DHODH). nih.gov DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, converting dihydroorotate to orotate. nih.gov Uniquely among the enzymes of this pathway, DHODH is located on the inner mitochondrial membrane and is coupled to the electron transport chain. nih.govnih.gov
This localization creates a direct link between pyrimidine synthesis and cellular respiration. The oxidation of dihydroorotate by DHODH is coupled with the reduction of a quinone in the respiratory chain, contributing to the proton gradient that drives ATP synthesis. nih.gov Therefore, the rate of de novo UMP synthesis is tied to mitochondrial respiratory activity. nih.govwikipedia.org This relationship suggests that uridine and its precursors can influence mitochondrial function and that, conversely, mitochondrial status can regulate the production of pyrimidine nucleotides. nih.gov Studies have shown that uridine can regulate the functioning of the mitochondrial respiratory chain. nih.gov
Interconnections with Central Carbon Metabolism and Glycolysis Pathways
The metabolic pathways of uridine nucleotides are interwoven with central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate pathway. nih.govresearchgate.net The synthesis of UMP itself draws from the central carbon pool, utilizing precursors like aspartate. ontosight.ai
A critical point of intersection is the formation of UDP-glucose from UTP and glucose-1-phosphate. wikipedia.orgwikipedia.org UDP-glucose is a pivotal molecule with several metabolic fates:
Glycogen Synthesis: It is the direct precursor for adding glucose units to glycogen, the primary storage form of glucose in animals. frontiersin.orgontosight.ai
Galactose Metabolism: UDP-glucose is required for the conversion of galactose into glucose, allowing it to enter the glycolysis pathway. wikipedia.org
Hexosamine Biosynthetic Pathway: Uridine promotes the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. nih.gov
These connections demonstrate that the uridine nucleotide pool, originating from UMP, acts as a key regulatory node. It translates the cell's energy status (via ATP-dependent synthesis) into the regulation of carbohydrate storage and utilization, directly influencing glycolysis and related pathways. nih.govresearchgate.net
| Metabolic Hub | Connecting Molecule | Function/Process Influenced | Reference |
|---|---|---|---|
| Nucleic Acid Synthesis | UTP, CTP, dTTP | Provides essential precursors for RNA and DNA. | ontosight.airesearchgate.net |
| Energy Homeostasis | UTP/UMP Ratio | Reflects cellular ATP levels; UTP acts as an energy donor. | fiveable.menih.gov |
| Mitochondrial Respiration | DHODH | Links de novo pyrimidine synthesis to the electron transport chain. | nih.govnih.gov |
| Glycogen Synthesis | UDP-glucose | Serves as the activated glucose donor for glycogen storage. | frontiersin.orgwikipedia.org |
| Glycolysis | UDP-glucose | Facilitates the entry of galactose into the glycolytic pathway. | wikipedia.org |
| Protein Glycosylation | UDP-GlcNAc | Provides the substrate for post-translational modification of proteins. | nih.gov |
Influence on Glucose, Lipid, and Amino Acid Metabolic Homeostasis in Cellular Models
Uridine-3'-monophosphate (3'-UMP), as a bioavailable source of uridine, plays a significant role in the regulation of cellular metabolism. caymanchem.com Uridine and its phosphorylated derivatives are deeply interconnected with the homeostasis of glucose, lipids, and amino acids by influencing key metabolic enzymes and intermediates. nih.gov
Glucose Homeostasis: Uridine is a precursor for uridine diphosphate glucose (UDP-glucose), a critical component in glycogen synthesis. nih.govfrontiersin.org In cellular models, the availability of uridine can thus influence glycogen stores. For instance, injection of uridine has been shown to increase the levels of both UDP-glucose and uridine diphosphonate-N-acetylglucosamine (UDP-GlcNAc) in skeletal muscle. nih.gov The latter is a key substrate in the hexosamine biosynthetic pathway, linking glucose metabolism to protein modification. nih.govfrontiersin.org However, the relationship is complex, as studies have shown that while short-term uridine supplementation can promote insulin (B600854) secretion and improve glucose tolerance in animal models, chronic exposure may lead to impaired glucose tolerance and reduced insulin signaling. nih.govfrontiersin.org
Lipid Metabolism: The influence of uridine on lipid metabolism is multifaceted. The accumulation of orotate, an intermediate in the de novo synthesis of pyrimidines, has been linked to intracellular lipid accumulation. nih.gov Conversely, uridine supplementation has also been shown to regulate genes involved in lipid metabolism. In studies on mice fed a high-fat diet, oral administration of uridine affected the expression of genes related to fatty acid, cholesterol, and bile acid metabolism. nih.govresearchgate.net Short-term uridine treatment has been observed to prevent drug-induced hepatic lipid accumulation (hepatic steatosis) in animal models, potentially by stimulating the synthesis of membrane phospholipids (B1166683), which reduces the buildup of triglycerides. nih.govfrontiersin.org In contrast, long-term supplementation may promote liver fat accumulation. nih.govfrontiersin.org In hepatocellular carcinoma (HCC) cell lines, high concentrations of uridine were found to inhibit the expression of dihydroorotate dehydrogenase (DHODH), an enzyme linked to lipid metabolism and ferroptosis. nih.gov
Amino Acid Metabolism: Uridine metabolism is also intertwined with that of amino acids. Amino acids can modulate uridine concentrations, and in turn, uridine can affect protein metabolism. nih.gov For example, aspartate serves as a direct precursor for the de novo synthesis of pyrimidine nucleotides. nih.gov In a sow-piglet model, uridine supplementation was found to improve protein metabolism, indicated by changes in serum total protein and blood urea (B33335) nitrogen levels. frontiersin.org In cell culture, uridine increased the viability of pTr2 trophoblast cells and altered their cell cycle distribution, suggesting a role in protein synthesis and cell proliferation. frontiersin.org
Table 1: Influence of Uridine Supplementation on Metabolic Gene Expression in Mouse Liver
| Gene | Physiological Role | Effect of Uridine Supplementation | Reference |
|---|---|---|---|
| Lipid Metabolism | |||
| FASN | Fatty Acid Synthesis | Expression levels affected | researchgate.net |
| LCAT | Cholesterol Transport | Expression levels affected | researchgate.net |
| Glucose Metabolism | |||
| PC | Gluconeogenesis | Expression levels affected | researchgate.net |
| PEPCK (PCK1) | Gluconeogenesis | Expression levels affected | researchgate.net |
| GSK3B | Glycogen Synthesis | Expression levels affected | researchgate.net |
| GLUT2 | Glucose Transport | Expression levels affected | researchgate.net |
| Uridine Metabolism | |||
| SLC29A1 | Uridine Transport | Expression levels affected | researchgate.net |
| UMPS | De novo Uridine Synthesis | Expression levels affected | researchgate.net |
| UPP | Uridine Degradation | Expression levels affected | researchgate.net |
| DHODH | De novo Uridine Synthesis | Expression levels affected | researchgate.net |
Enzymatic Modulation and Gene Expression Pathways
Allosteric Regulation of Uridine Monophosphate Synthase Activity
Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme in eukaryotes that catalyzes the final two steps of de novo pyrimidine biosynthesis: the conversion of orotate to orotidine-5'-monophosphate (OMP) by its orotate phosphoribosyltransferase (OPRTase) domain, followed by the decarboxylation of OMP to uridine-5'-monophosphate (UMP) by its orotidine-5'-phosphate decarboxylase (ODCase) domain. wikipedia.orgnih.gov
The regulation of UMPS is complex. The enzyme's activity is allosterically modulated by its own intermediate product, OMP. wikipedia.org OMP acts as an allosteric activator of the ODCase activity. wikipedia.org At low concentrations of OMP, the ODCase domain exhibits negative cooperativity, but this shifts to positive cooperativity at higher OMP concentrations. wikipedia.org The enzyme exists in different conformational states; it can be a monomer with low decarboxylase activity or form a dimer, which is stimulated by anions like phosphate. wikipedia.org In the presence of OMP, this dimer transitions to a faster-sedimenting form that possesses full decarboxylase activity. wikipedia.org Furthermore, high concentrations of substrates can drive the enzyme into an inactive, multimeric state, which can dissociate back to the active dimeric form when substrate levels decrease. nih.gov While the allosteric regulation by the 5'-monophosphate intermediate (OMP) and the end-product (UTP, a negative effector of the related UMP kinase) is established, specific data on the direct allosteric regulation of UMPS by the isomer Uridine-3'-monophosphate is not prominent in current research literature. wikipedia.orgnih.gov
Modulation of Enzyme Activities and Signaling Cascades
Uridine-3'-monophosphate, by supplying uridine to the cell, can influence a variety of enzymes and signaling pathways beyond pyrimidine synthesis itself. nih.gov Uridine and its metabolites like UTP and UDP-glucose are key signaling molecules. nih.gov
Uridine metabolism directly impacts enzymes such as uridine phosphorylase (UPase), which catabolizes uridine, and dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme linking pyrimidine synthesis to the electron transport chain. nih.gov Studies in hepatocellular carcinoma (HCC) cells showed that high concentrations of uridine can inhibit DHODH expression. nih.gov This inhibition was linked to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Uridine treatment was also observed to increase intracellular reactive oxygen species (ROS) in a dose-dependent manner in these cancer cells. nih.gov
Furthermore, uridine derivatives are essential for the synthesis of UTP and cytosine triphosphate (CTP), which are necessary for DNA and RNA synthesis, protein glycosylation, and the synthesis of membrane phospholipids like phosphatidylcholine. nih.gov By influencing the availability of these nucleotides, 3'-UMP can indirectly modulate the signaling cascades that rely on these fundamental cellular processes.
Table 2: Examples of Enzymes and Pathways Modulated by Uridine
| Enzyme/Pathway | Modulatory Effect | Cellular Context/Model | Reference |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Inhibition of expression | Hepatocellular Carcinoma Cells | nih.gov |
| Ferroptosis Pathway | Activation | Hepatocellular Carcinoma Cells | nih.gov |
| Reactive Oxygen Species (ROS) | Increased levels | Hepatocellular Carcinoma Cells | nih.gov |
| Glycogen Synthesis | Activation (via UDP-glucose) | Skeletal Muscle | nih.gov |
| Uridine Phosphorylase (UPase) | Substrate for regulation | General Metabolism | nih.gov |
| Cytidine (B196190) Deaminase | Inhibition | General Metabolism | researchgate.net |
Role in Protein Post-Translational Modifications, e.g., O-GlcNAcylation
A significant molecular function of uridine is its role in the post-translational modification of proteins, specifically O-GlcNAcylation. nih.govfrontiersin.org O-GlcNAcylation is the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine or threonine residues of intracellular proteins. umn.edu This process is dynamic and reversible, acting as a nutrient sensor and a key regulator of numerous cellular processes, including signal transduction and transcription. umn.edu
Uridine is a crucial precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sole sugar donor for the O-GlcNAcylation reaction. nih.govumn.edu The availability of nutrients, including uridine, directly affects the cellular pool of UDP-GlcNAc and, consequently, the extent of protein O-GlcNAcylation. umn.edu Supplementation with uridine has been shown to increase cellular UDP-GlcNAc levels, leading to a global increase in protein O-GlcNAcylation. nih.govfrontiersin.org
This modification can compete with another major post-translational modification, phosphorylation, as O-GlcNAcylation sites are often identical or adjacent to phosphorylation sites. nih.gov This interplay provides a mechanism by which uridine availability can modulate phosphorylation-dependent signaling pathways. nih.gov
The role of uridine-mediated O-GlcNAcylation has been highlighted in several disease contexts. In models of Alzheimer's disease, increasing the O-GlcNAcylation of the Tau protein through uridine supplementation has been shown to reduce its pathological hyperphosphorylation and prevent its aggregation. researchgate.net Similarly, it can affect the processing of the amyloid precursor protein (APP), shifting it towards a non-harmful pathway. researchgate.net This demonstrates how 3'-UMP, by providing uridine, can influence protein function and stability through the powerful regulatory mechanism of O-GlcNAcylation. nih.govresearchgate.net
Molecular Interactions and Recognition Mechanisms Involving Uridine 3 Monophosphate
Non-Covalent Interactions with Biomolecules
Non-covalent interactions are the primary forces driving the transient and specific recognition of 3'-UMP in biological systems. These interactions, though individually weak, collectively contribute to the stable binding required for processes like enzyme inhibition and nucleic acid structuring.
Hydrogen bonds and electrostatic forces are critical for the specific recognition of 3'-UMP by proteins and other nucleic acids. The uracil (B121893) base, with its keto and amine groups, and the phosphate (B84403) group, with its negative charge, are key sites for these interactions.
In the context of protein binding, the interaction between 3'-UMP and Ribonuclease A (RNase A) provides a well-studied example. The negatively charged phosphate group of 3'-UMP engages in significant electrostatic interactions with positively charged residues in the enzyme's active site. nih.gov Specifically, studies have shown that the active site histidine residues, His12 and His119, are crucial for binding. nih.gov Isothermal titration calorimetry has revealed that at pH 6.0, His12 and His119 contribute 1.4 and 1.1 kcal/mol to the stability of the RNase A-3'-UMP complex, respectively. nih.gov
Furthermore, 3'-UMP can form molecular complexes with polyamines like spermidine (B129725) and spermine. science.gov In these systems, the protonated amine groups of the polyamines interact with the negatively charged phosphate group and the N(3) atom of the uracil ring, demonstrating ion-ion and ion-dipole interactions. science.govnih.gov Interactions have also been observed with other nucleotides, such as adenosine (B11128) 5'-monophosphate (AMP) and cytidine (B196190) 5'-monophosphate (CMP), where protonated nitrogen atoms act as positive reaction centers and the phosphate groups serve as negative centers. researchgate.net
| Interacting Molecule | Key Residues/Groups Involved | Type of Interaction | Reference |
| Ribonuclease A | His12, His119 | Hydrogen Bonding, Electrostatic | nih.gov |
| Polyamines (Spermidine, Spermine) | Protonated Amine Groups | Ion-ion, Ion-dipole | science.govnih.gov |
| Adenosine 5'-monophosphate | Protonated Nitrogen Atoms, Phosphate Group | Ion-dipole, Dipole-dipole | researchgate.net |
| Cytidine 5'-monophosphate | Protonated Nitrogen Atoms, Phosphate Group | Ion-dipole, Dipole-dipole | researchgate.net |
The aromatic ring of the uracil base in 3'-UMP facilitates pi-pi stacking interactions with other aromatic systems. This type of interaction is a significant stabilizing force in the structure of nucleic acids and in the binding of ligands to proteins. nih.gov
A notable example is the interaction of UMP with a synthetic dinuclear copper(II) receptor. nih.govnih.gov X-ray crystal structure analysis has shown that in addition to coordinate bonds, the uracil base of UMP forms face-to-face pi-pi stacking interactions with the aromatic rings of the receptor. nih.gov The centroid-to-centroid distances for these interactions were measured to be between 3.61 and 3.63 Å, with a slight shift and a dihedral angle of 4.97(1)°. nih.gov This multipoint recognition, involving both phosphate coordination and pi-pi stacking, mimics interactions seen in protein-DNA complexes where aromatic residues like tyrosine and phenylalanine stack with nucleotide bases. nih.gov
Research on uracil pyridinium (B92312) salts has also demonstrated pi-stacking interactions with nucleobases like adenine. rsc.org While these studies were not on 3'-UMP specifically, they underscore the inherent capability of the uracil moiety to engage in such stabilizing interactions. rsc.org
Coordinate-Covalent Complex Formation with Metal Ions
The phosphate group of 3'-UMP is an effective ligand for metal ions, forming coordinate-covalent bonds. This interaction is crucial for the function of many enzymes that process nucleotides and nucleic acids.
The interaction between UMP and artificial dinuclear copper(II) receptors has been structurally characterized, providing insight into nucleotide recognition. nih.govacs.orgresearchgate.net In these complexes, two UMP molecules bind to a macrocyclic host containing two copper(II) ions. nih.gov The primary binding interaction is a coordinate-covalent bond between the copper(II) centers and the oxygen atoms of the phosphate groups. nih.govnih.gov
The crystal structure reveals that each copper(II) ion is coordinated with three nitrogen atoms from the macrocycle and two anionic oxygen atoms from the phosphate groups of UMP, resulting in a square pyramidal coordination environment. nih.govacs.org The Cu-O bond distances are comparable to those reported for other copper-UMP complexes. acs.org This metal-ligand interaction is the main driver for the assembly of the receptor-UMP complex. nih.gov The binding of UMP to these receptors is significantly stronger than that of nucleosides lacking the phosphate group, highlighting the essential role of the phosphate moiety in this coordinate-covalent interaction. nih.govresearchgate.net
| Receptor/Ion | Coordinated Group on UMP | Key Structural Features | Reference |
| Dinuclear Copper(II) Receptor | Phosphate Group | Square pyramidal coordination of Cu(II); Cu-O bonds | nih.govacs.org |
Specific Protein-Ligand Binding Dynamics
The binding of 3'-UMP to specific proteins, particularly enzymes for which it acts as an inhibitor, offers a detailed view of molecular recognition dynamics.
Uridine-3'-monophosphate is a known competitive inhibitor of bovine pancreatic ribonuclease A (RNase A), an enzyme that cleaves single-stranded RNA. nih.govresearchgate.net The binding of 3'-UMP to the RNase A active site has been extensively studied to understand the principles of substrate recognition and to design more potent inhibitors. nih.govnih.govresearchgate.net
The binding occurs at the B1R1P1 subsite, which is the pyrimidine-binding pocket of the enzyme. researchgate.net The interaction is characterized by a network of hydrogen bonds and electrostatic interactions. Differential scanning calorimetry and isothermal titration calorimetry have been used to determine the binding constants and enthalpies. nih.govnih.gov For instance, in a 0.2 M sodium acetate (B1210297) buffered solution, the binding constant for the uridine (B1682114) inhibitor increases from 104 M⁻¹ at pH 7.0 to 402 M⁻¹ at pH 5.5. nih.gov
Structural studies of the RNase A-3'-UMP complex show that the pyrimidine (B1678525) ring of uracil fits into a specific cavity, while the phosphate group interacts with key catalytic residues, including His12 and His119. nih.govresearchgate.net The interaction with these histidine residues is a major contributor to the stability of the complex. nih.gov The binding of 3'-UMP is very similar to that of other pyrimidine ligands, suggesting that the pyrimidine binding subsite itself is not the primary determinant for inhibitor discrimination among different pyrimidines. researchgate.net The study of these interactions provides a foundation for the rational design of novel and more potent RNase A inhibitors. nih.gov
| Binding Parameter | Value (pH 5.5) | Value (pH 7.0) | Method | Reference |
| Binding Constant (K) | 402 ± 7 M⁻¹ | 104 ± 1 M⁻¹ | Differential Scanning Calorimetry | nih.gov |
| Binding Enthalpy (ΔH) | - | 37 ± 4 kJ mol⁻¹ (at pH 7.0) | Differential Scanning Calorimetry | nih.gov |
| Contribution of His12 to Stability | 1.4 kcal/mol (at pH 6.0) | - | Isothermal Titration Calorimetry | nih.gov |
| Contribution of His119 to Stability | 1.1 kcal/mol (at pH 6.0) | - | Isothermal Titration Calorimetry | nih.gov |
Impact on Protein Conformation and Functional Activity
Uridine-3'-monophosphate (UMP) and its derivatives can significantly influence the conformation and functional activity of various proteins through several mechanisms. These include post-translational modifications, allosteric regulation, and influencing protein oligomerization.
One of the direct ways UMP impacts protein function is through a post-translational modification known as uridylylation . wikipedia.orgwikipedia.org This process involves the covalent attachment of a uridylyl group (UMP) to a protein, typically at a tyrosine residue. wikipedia.org Uridylylation is a mechanism that can alter the catalytic activity and regulatory properties of an enzyme. wikipedia.org
Furthermore, uridine supplementation has been shown to increase the cellular levels of UDP-GlcNAc, a sugar nucleotide derived from uridine. nih.gov This leads to an increase in protein O-GlcNAcylation , a type of post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of a protein. nih.gov This modification can alter the physical properties and biological activity of proteins, affecting their function. nih.gov O-GlcNAcylation sites are often located at or near phosphorylation sites, suggesting a competitive interplay between these two modifications that can affect signaling pathways. nih.gov
The conformational state and activity of enzymes involved in uridine metabolism are also directly affected by UMP and its precursors. For instance, the human uridine monophosphate synthase (UMPS) , a bifunctional enzyme that catalyzes the final two steps of de novo UMP biosynthesis, is subject to regulation by substrate-mediated oligomerization. wikipedia.orgnih.gov In the absence of substrates, UMPS exists as an active dimer. nih.gov However, in the presence of high concentrations of substrates like orotate (B1227488) or the intermediate orotidine (B106555) 5'-monophosphate (OMP), the enzyme undergoes a conformational change that drives its oligomerization into an inactive, polymeric state. nih.gov This mechanism allows the cell to store metabolic potential and rapidly respond to changes in nucleotide concentrations. When substrate levels drop, the polymers dissociate, releasing active UMPS to synthesize UMP. nih.gov
Additionally, the administration of UMP, in combination with docosahexaenoic acid (DHA) and choline (B1196258), has been found to increase the levels of specific presynaptic and postsynaptic proteins, such as synapsin-1 and PSD-95. nih.gov This suggests that UMP can influence the synthesis or stability of proteins crucial for synaptic structure and function. nih.gov This effect is thought to be mediated in part by the activation of P2Y receptors by uridine-containing nucleotides, which can influence neuronal differentiation and synaptic protein synthesis. nih.gov
| Protein/Process | Effect of Uridine-3'-monophosphate or its derivatives | Mechanism | Functional Implication | Reference |
| General Proteins | Covalent modification | Uridylylation (attachment of UMP) | Alteration of protein activity and regulation | wikipedia.orgwikipedia.org |
| General Proteins | Increased O-GlcNAcylation | Increased cellular UDP-GlcNAc levels | Altered physical properties and biological activity | nih.gov |
| Uridine Monophosphate Synthase (UMPS) | Shift in oligomeric state | Substrate-mediated oligomerization | Regulation of enzyme activity; inactive polymer vs. active dimer | nih.gov |
| Synaptic Proteins (e.g., synapsin-1, PSD-95) | Increased protein levels | Activation of P2Y receptors, promotion of synaptic membrane synthesis | Enhancement of synaptic structure and function | nih.gov |
Enzymology of Uridine Monophosphate Metabolism
Uridine (B1682114) Monophosphate Synthase (UMPS)
Uridine monophosphate synthase (UMPS) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. wikipedia.orgpatsnap.com In multicellular eukaryotes, it functions as a bifunctional protein that catalyzes the last two sequential steps in the synthesis of UMP. nih.govbohrium.comuacj.mxnih.govnih.govnih.gov A deficiency in UMPS can lead to the metabolic disorder orotic aciduria. wikipedia.orgnih.govwikipedia.org
Structural-Functional Characterization of Bifunctional Enzyme Domains
In mammals, plants, and other multicellular organisms, UMPS exists as a single polypeptide with two distinct catalytic domains: an N-terminal orotate (B1227488) phosphoribosyltransferase (OPRTase) domain and a C-terminal orotidine-5'-monophosphate decarboxylase (ODCase) domain. wikipedia.orgbohrium.comuacj.mxnih.govgenecards.orgwikipedia.org This fusion of two catalytic activities into one protein is a product of gene fusion events that have occurred independently in different evolutionary lineages. wikipedia.org For instance, while most eukaryotes, including metazoa and plants, have the OPRTase domain at the N-terminus and ODCase at the C-terminus, an inverted fusion exists in some parasitic protists. wikipedia.org In contrast, microorganisms like yeast and bacteria typically have these two enzymes as separate, monofunctional proteins. wikipedia.orgwikipedia.org
The OPRTase domain catalyzes the conversion of orotate and 5-phospho-α-D-ribose 1-diphosphate (PRPP) into orotidine-5'-monophosphate (OMP). wikipedia.orgpatsnap.comgenecards.orgwikipedia.orguniprot.orgebi.ac.uk The ODCase domain then catalyzes the decarboxylation of OMP to form UMP. wikipedia.orgpatsnap.comwikipedia.orggenecards.orguniprot.org The ODCase-catalyzed reaction is remarkably efficient, accelerating the reaction rate by a factor of 1017 compared to the uncatalyzed reaction, which has an estimated half-time of 78 million years. wikipedia.orgpnas.org
Structurally, human UMPS can exist in two distinct states: an enzymatically active S-shaped dimer and an inactive, higher-order multimeric form that can assemble into globular condensates. nih.gov The transition between these states is influenced by substrate concentrations and appears to be driven primarily by the oligomerization of the OPRTase domain. nih.gov This self-assembly into inactive condensates is thought to be a mechanism for storing metabolic potential and regulating metabolic rates. nih.gov The ODCase domain itself folds into a TIM-barrel structure, and ligand binding can induce conformational changes, such as loop movements, that almost completely envelop the substrate in the active site. pnas.org
Kinetic Analyses of Orotate Phosphoribosyltransferase and Orotidine-5'-Monophosphate Decarboxylase Activities
The two catalytic domains of UMPS exhibit distinct kinetic properties. The OPRTase-catalyzed reaction is generally the rate-limiting step in the conversion of orotate to UMP. nih.gov Kinetic studies on OPRTase from various organisms have revealed different mechanisms. For example, the enzyme from Salmonella typhimurium follows a random sequential kinetic mechanism. nih.govdatapdf.com In contrast, studies on yeast OPRTase have suggested a different kinetic pattern. nih.gov The release of the pyrophosphate (PPi) product is the rate-determining step in the forward reaction for the S. typhimurium enzyme. nih.gov
The ODCase domain is a highly proficient enzyme, achieving a massive rate acceleration. pnas.orgnih.gov Kinetic analyses of the ODCase-catalyzed decarboxylation show that the cleavage of the carbon-carbon bond is almost fully rate-determining. pnas.org The enzyme stabilizes the transition state of the reaction by approximately 31 kcal/mol. nih.gov This stabilization is achieved through interactions with the phosphodianion, ribosyl groups, and the pyrimidine ring of the substrate. nih.gov
| Enzyme/Domain | Organism | Substrate | Km (µM) | Vmax (µmol/min) or kcat (s-1) | Reference |
|---|---|---|---|---|---|
| OPRTase | Plasmodium falciparum | Orotate (with Mg2+) | 58.82 | 64.25 (Vmax) | tci-thaijo.org |
| OPRTase | Plasmodium falciparum | Orotate (with Zn2+) | 136.24 | 9.35 (Vmax) | tci-thaijo.org |
| ODCase | Saccharomyces cerevisiae | OMP | - | 39 (kcat) | nih.gov |
| ODCase | Saccharomyces cerevisiae | OMP | - | kcat/Km = 5.6 x 107 M-1s-1 | nih.gov |
Genetic Basis and Regulation of UMPS Gene Expression
In humans, the gene encoding UMPS is a single-copy gene located on the long arm of chromosome 3, specifically in the region 3q13 or 3q21.2. wikipedia.orgnih.govorpha.net The gene spans approximately 15 kb and contains six exons. nih.gov The 5' flanking region of the human UMPS gene contains promoter elements that suggest regulation by glucocorticoids and cAMP, as well as elements for tissue-specific expression in the liver, myeloid cells, and lymphocytes. nih.gov The chromosomal location of the UMPS gene has also been identified in other species, including cattle (chromosome 1q31) and river buffalo. nih.gov
The activity of the UMPS enzyme is subject to complex allosteric regulation. wikipedia.org Orotidine-5'-monophosphate (OMP), the product of the OPRTase domain and the substrate for the ODCase domain, acts as an allosteric activator of ODCase activity. wikipedia.org At low concentrations of OMP, the ODCase domain can exhibit negative cooperativity, while at higher concentrations, it shows positive cooperativity. wikipedia.org This complex regulation allows for fine-tuning of the pyrimidine biosynthetic pathway in response to changing cellular needs. Furthermore, decreased expression of UMPS can lead to a compensatory increase in the activity of pyrimidine salvage pathways. uacj.mx
Uridine Monophosphate Kinases (UMKs)
Uridine monophosphate kinases (UMKs), also known as uridylate kinases, are essential enzymes that catalyze the phosphorylation of UMP to uridine diphosphate (B83284) (UDP), using ATP as the primary phosphoryl group donor. uni-hannover.dewikipedia.orgebi.ac.uk This reaction is a critical step for the synthesis of all other pyrimidine nucleotides, which are precursors for RNA and DNA, as well as for the formation of UDP-sugars used in various metabolic pathways. uni-hannover.denih.gov
Characterization of UMK Isoforms and their Substrate Specificities in various Organisms
UMKs from different organisms exhibit significant structural and functional diversity. Bacterial UMKs are distinct from the main superfamily of nucleoside monophosphate kinases (NMPKs) and show no sequence similarity to their eukaryotic counterparts. ebi.ac.uknih.gov Instead, they belong to the amino acid kinase superfamily. ebi.ac.uknih.gov Bacterial UMKs are typically specific for UMP. ebi.ac.uk In contrast, eukaryotic UMKs are often bifunctional, efficiently phosphorylating both UMP and cytidine (B196190) monophosphate (CMP). nih.govcamelsandcamelids.com
In the plant Arabidopsis thaliana, five UMKs have been identified, which are categorized into two families: eubacterial-like and AMP KINASE (AMK)-like UMKs. uni-hannover.de The three AMK-like isoforms (UMK1, UMK2, and UMK3) can all phosphorylate UMP, CMP, and deoxycytidine monophosphate (dCMP), but they display different catalytic efficiencies. uni-hannover.denih.gov UMK3 is essential for the biosynthesis of all pyrimidine nucleotides, while UMK1 and UMK2 appear to have more specialized roles in CMP and dCMP recycling, respectively. nih.gov Bacterial UMKs are allosterically regulated, often activated by GTP and inhibited by UTP. ebi.ac.uknih.gov
| Isoform | Organism/Group | Primary Substrates | Regulatory Molecules | Reference |
|---|---|---|---|---|
| Bacterial UMK | Bacteria (e.g., E. coli) | UMP (specific) | Activator: GTP; Inhibitor: UTP | ebi.ac.uknih.gov |
| Eukaryotic UMP/CMPK | Eukaryotes | UMP, CMP | - | nih.govcamelsandcamelids.com |
| UMK1 (AMK-like) | Arabidopsis thaliana | UMP, CMP, dCMP (primarily CMP recycling) | - | uni-hannover.denih.gov |
| UMK2 (AMK-like) | Arabidopsis thaliana | UMP, CMP, dCMP (primarily dCMP recycling) | - | uni-hannover.denih.gov |
| UMK3 (AMK-like) | Arabidopsis thaliana | UMP, CMP, dCMP (highest efficiency for UMP/CMP) | - | uni-hannover.denih.gov |
Subcellular Localization and Functional Compartmentation of UMK Activity
The specific functions of UMK isoforms are closely linked to their subcellular localization. In plants, for instance, different isoforms are targeted to distinct cellular compartments. In Arabidopsis, UMK1 and UMK3 are cytosolic enzymes, consistent with the cytosolic location of the final steps of de novo pyrimidine biosynthesis. uni-hannover.denih.gov In contrast, UMK2 is localized to the mitochondria. uni-hannover.de This mitochondrial localization suggests a key role for UMK2 in providing pyrimidine nucleotides for mitochondrial DNA replication, likely through the salvage of dCMP. uni-hannover.de
In spinach leaves, it has been shown that uridine nucleotides are predominantly located in the cytosol. oup.com Studies on barley and spinach leaves have found that about half of the total nucleoside-diphosphate kinase activity, which is involved in UTP turnover, is present in the cytosol. oup.com In some bacteria and plant chloroplasts, a specific type of UMK is found that is essential for processes within that organelle, such as post-transcriptional processing of plastid transcripts in Arabidopsis. ebi.ac.uk This compartmentation allows for the independent regulation of nucleotide pools in different parts of the cell, catering to the specific metabolic needs of each organelle, such as the cytosol for general metabolism and mitochondria for respiration and DNA synthesis. nih.gov
Uridine Phosphorylases (UPases) and Pyrimidine Catabolism
Uridine Phosphorylase (UPase) is a pivotal enzyme in the pyrimidine salvage pathway, playing a crucial role in the catabolism of uridine and the maintenance of pyrimidine nucleotide pools. patsnap.com It governs the reversible phosphorolysis of uridine, thereby linking uridine levels to the broader network of cellular metabolism.
Uridine phosphorylase (EC 2.4.2.3) catalyzes the reversible chemical reaction that breaks down uridine in the presence of inorganic phosphate (B84403) (Pi). wikipedia.org The products of this reaction are uracil (B121893) and α-D-ribose 1-phosphate. wikipedia.orgnih.gov
Reaction: Uridine + Phosphate ⇌ Uracil + α-D-Ribose 1-phosphate wikipedia.org
Kinetic studies of human uridine phosphorylase 1 (hUP1) have elucidated a steady-state ordered bi-bi kinetic mechanism. nih.govresearchgate.net This mechanism proceeds in a specific sequence:
Inorganic phosphate is the first substrate to bind to the enzyme.
Uridine then binds to the enzyme-phosphate complex.
The catalytic reaction occurs, cleaving the glycosidic bond of uridine.
Uracil is the first product to be released from the enzyme.
Finally, ribose-1-phosphate dissociates, regenerating the free enzyme. nih.govresearchgate.net
The catalytic process involves the substrate, uridine, binding to the active site in a strained conformation, which promotes the cleavage of the N-C1' glycosidic bond. ebi.ac.uk This cleavage results in the formation of an oxocarbenium ion transition state. Specific amino acid residues within the active site, such as Arginine 168 (Arg168) in E. coli UPase, are critical for the reaction, acting to protonate the developing negative charge on the uracil base as it is released. ebi.ac.uk Subsequently, a nucleophilic attack on the oxocarbenium ion by an oxygen atom from the bound phosphate molecule forms α-D-ribose 1-phosphate. ebi.ac.uk
UPase activity is a critical regulatory node in maintaining uridine homeostasis. nih.gov The balance between the anabolic activity of uridine kinase and the catabolic activity of uridine phosphorylase is essential for the homeostatic regulation of pyrimidine salvage pathways. merckmillipore.com By catalyzing the breakdown of uridine, UPase prevents the excessive accumulation of this nucleoside and channels the resulting uracil and ribose-1-phosphate into other metabolic pathways. patsnap.comcreative-proteomics.com
The regulation of UPase itself is multifaceted. Recent research has identified a novel redox-dependent regulatory mechanism for the human UPP2 isoform. This mechanism involves the conditional formation of a disulfide bridge between two cysteine residues. Formation of this bond under specific redox conditions induces a conformational change that impedes phosphate binding, thereby inactivating the enzyme. nih.gov This suggests that cellular redox status can directly modulate pyrimidine catabolism.
Furthermore, the expression and activity of UPase are linked to broader metabolic states. For instance, transgenic overexpression of UPase1 in the liver can disrupt uridine homeostasis and lead to lipid accumulation. nih.govresearchgate.net The activity of UPase can be modulated by specific inhibitors, such as benzylacyclouridine, which can suppress phenotypes associated with excessive uridine catabolism. nih.gov This highlights the enzyme's role not only in nucleotide metabolism but also in its interplay with other major metabolic pathways like lipid metabolism. nih.govresearchgate.net
Advanced Research Methodologies for Uridine 3 Monophosphate Analysis
Structural Elucidation and Spectroscopic Techniques
Spectroscopic methods are fundamental to understanding the three-dimensional structure of UMP and its dynamic behavior in solution and when interacting with binding partners.
X-ray Diffraction Crystallography for Nucleotide-Protein Complex Structures
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which a crystalline atom lattice causes a beam of incident X-rays to diffract into many specific directions. libretexts.org By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. libretexts.org This method is invaluable for visualizing how UMP binds to and interacts with proteins at an atomic level.
Research has successfully employed this technique to understand the enzymes involved in UMP metabolism. For instance, orotidine (B106555) 5'-monophosphate decarboxylase from Plasmodium falciparum (PfOMPDC), which catalyzes the final step in the de novo synthesis of UMP, has been studied using X-ray structure analysis. researchgate.net The crystal structure of PfOMPDC in a complex with an inhibitor revealed that the inhibitor molecule occupies a part of the active site that overlaps with the phosphate-binding region in UMP-bound complexes, providing critical insights into the UMP binding pocket. researchgate.net Similarly, preliminary X-ray analysis of uridine (B1682114) phosphorylase from Salmonella typhimurium, an enzyme with high homology to the E. coli version, has been conducted to understand its structure and substrate specificity. nih.gov These structural studies are crucial for designing specific inhibitors and understanding enzymatic mechanisms involving UMP.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules in solution. For UMP, NMR is particularly useful for studying its conformation and its non-covalent interactions with other molecules, such as enzymes.
A specific study utilized ³¹P NMR to investigate the association of uridine-3'-monophosphate with Ribonuclease A. nih.gov This research provided insights into the kinetics and the nature of the binding sites involved in the interaction between the nucleotide and the enzyme. nih.gov The availability of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra for UMP further facilitates its structural characterization. nih.govhmdb.ca NMR can also be used to confirm the structure of more complex molecules derived from UMP, such as dinucleotides. semanticscholar.org
Fluorescence-Based Assays for Binding and Kinetic Analysis
Fluorescence-based assays offer a highly sensitive method for studying the binding affinity and kinetics of UMP with its molecular targets. These assays often utilize fluorescent analogs of nucleotides that exhibit a change in their fluorescent properties upon binding to a protein. jenabioscience.com This change can be a shift in emission wavelength or an increase in fluorescence intensity, providing a strong signal to monitor the binding event in real-time. jenabioscience.com
A key example is the use of fluorescent probes to study human UMP-CMP kinase, an enzyme in the nucleoside salvage pathway. nih.gov In these studies, methylanthraniloyl derivatives of ATP and CDP were used as fluorescent probes for the donor and acceptor binding sites of the kinase. nih.gov The displacement of these probes by UMP or its analogs allows for the determination of binding affinities and the screening of potential inhibitors. This method has been successfully applied to screen acyclic phosphonate (B1237965) analogs for their affinity to the UMP-CMP binding site, identifying several uracil (B121893) derivatives that act as inhibitors. nih.gov
Quantitative Analytical Chemistry Approaches
For the detection and quantification of UMP in biological matrices, highly sensitive and specific methods are required.
Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-UPLC-MS/MS) for Detection and Quantification in Biological Samples
A powerful and widely used method for the quantitative analysis of UMP in biological samples such as urine or cell extracts is the combination of Solid Phase Extraction (SPE), Ultra-Performance Liquid Chromatography (UPLC), and Tandem Mass Spectrometry (MS/MS).
Solid Phase Extraction (SPE): This is a sample preparation step used to clean up the sample and concentrate the analyte of interest (UMP) from the complex biological matrix, removing interfering substances.
Ultra-Performance Liquid Chromatography (UPLC): This technique separates the components of the mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. UPLC uses smaller particle sizes in the column, allowing for higher resolution and faster analysis times compared to traditional HPLC.
Tandem Mass Spectrometry (MS/MS): This is the detection part of the method. The mass spectrometer ionizes the molecules coming from the UPLC column and separates them based on their mass-to-charge ratio. In MS/MS, a specific parent ion for UMP is selected, fragmented, and a specific fragment ion is detected, providing a very high degree of specificity and sensitivity.
This combined approach allows for the reliable determination of numerous analytes, including UMP, from a single sample. It has been successfully developed and validated for the diagnosis of purine (B94841) and pyrimidine (B1678525) disorders from urine samples. nih.gov Furthermore, LC-MS/MS has been used to quantify isotopically labeled UMP to measure its rate of de novo biosynthesis within cells, providing crucial data on metabolic flux. nih.gov
Table 1: Example of LC/MS/MS Analytical Conditions for UMP Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | InertSustain C18 (3 µm, 150 x 2.1 mm I.D.) | glsciences.com |
| Mobile Phase A | 10 mM Tributylamine + 15 mM Acetic Acid in H₂O | glsciences.com |
| Mobile Phase B | Methanol | glsciences.com |
| Flow Rate | 0.2 mL/min | glsciences.com |
| Column Temperature | 45 °C | glsciences.com |
| Detection | LC/MS/MS (ESI, Negative, MRM) | glsciences.com |
| Injection Volume | 3 µL | glsciences.com |
Biochemical and Enzymatic Characterization Methods
Biochemical and enzymatic assays are essential for characterizing the functional role of UMP and the enzymes that metabolize it. These methods often involve incubating the enzyme with its substrate (or UMP itself) and measuring the rate of product formation or substrate depletion over time.
One study investigated the transport and metabolism of Uridine-3'-monophosphate by isolated rat jejunum in vitro. nih.gov It was found that UMP is hydrolyzed to uridine by a brush-border membrane enzyme. nih.gov This study determined the kinetic parameters for this enzymatic reaction, providing a quantitative measure of the enzyme's efficiency. nih.gov
Another critical enzyme is Uridine Monophosphate Synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of de novo UMP biosynthesis: the conversion of orotate (B1227488) to orotidine 5'-monophosphate (OMP) by its orotate phosphoribosyltransferase (OPRT) domain, followed by the decarboxylation of OMP to UMP by its orotidine monophosphate decarboxylase (OMPDC) domain. nih.govwikipedia.org The activity of UMPS can be characterized by measuring the rate of UMP formation from its substrates, orotate and phosphoribosyl pyrophosphate. nih.gov Such assays are fundamental to understanding the regulation of pyrimidine biosynthesis. wikipedia.orgtaylorandfrancis.com
Table 2: Kinetic Parameters for the Hydrolysis of Uridine Mononucleotides by Rat Jejunal Brush-Border Membrane Enzyme
| Substrate | Km (Michaelis Constant) | Vmax (Maximal Velocity) | Reference |
|---|---|---|---|
| Uridine-3'-monophosphate (3'-UMP) | 58 ± 3 µM | 699 ± 35 nmol min⁻¹ (mg protein)⁻¹ | nih.gov |
| Uridine-5'-monophosphate (5'-UMP) | 108 µM | 747 ± 10 nmol min⁻¹ (mg protein)⁻¹ | nih.gov |
In Vitro Assays for Enzyme Kinetics and Inhibition Profiling
In vitro enzyme assays are fundamental for characterizing the interactions between Uridine Monophosphate and various enzymes. These assays allow for the precise measurement of kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max), which describe the affinity of an enzyme for its substrate and its catalytic rate, respectively.
One area of investigation has been the metabolism of uridine mononucleotides by intestinal enzymes. A study using isolated rat jejunum demonstrated that the hydrolysis of both Uridine-3'-monophosphate and Uridine-5'-monophosphate (5'-UMP) is carried out by a brush-border membrane enzyme. nih.gov While the maximal velocity of this hydrolysis was similar for both isomers, the Michaelis constant differed significantly. The enzyme showed a higher affinity for 3'-UMP (lower K_m), indicating that its hydrolysis is favored over 5'-UMP at lower substrate concentrations. nih.gov
Another well-studied interaction is that of 3'-UMP with Ribonuclease A (RNase A), where it acts as an inhibitor. nih.gov Understanding the kinetics of this inhibition is crucial for deciphering the regulatory mechanisms of RNA degradation.
Furthermore, inhibition profiling is used to identify molecules that modulate the activity of enzymes in the UMP biosynthesis pathway. For example, studies on cultured human cells have shown that uric acid, a metabolite found in much higher concentrations in human plasma than in standard cell culture media, acts as a direct inhibitor of UMP synthase (UMPS). nih.gov UMPS is a bifunctional enzyme that catalyzes the final two steps in the de novo synthesis of UMP. wikipedia.orgnih.gov This inhibitory action has significant implications, as it can reduce the sensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil (B62378), which targets pyrimidine synthesis. nih.gov
| Substrate | Enzyme Source | Michaelis Constant (K_m) | Maximal Velocity (V_max) (nmol min⁻¹ (mg protein)⁻¹) | Reference |
|---|---|---|---|---|
| Uridine-3'-monophosphate (3'-UMP) | Rat Jejunum Brush-Border Membrane | 58 ± 3 µM | 699 ± 35 | nih.gov |
| Uridine-5'-monophosphate (5'-UMP) | Rat Jejunum Brush-Border Membrane | 108 µM | 747 ± 10 | nih.gov |
Calorimetric Studies of Ligand Binding to Enzymes
Calorimetry provides a direct, label-free method to measure the heat changes associated with biochemical binding events, offering a complete thermodynamic profile of the interaction. Techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are particularly powerful. ITC measures the heat absorbed or released during the titration of a ligand into a solution containing a macromolecule, yielding the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. nih.gov From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing deep insights into the forces driving the interaction. nih.gov
DSC has been employed to study the interaction between Uridine-3'-monophosphate and Ribonuclease A (RNase A). nih.gov By measuring the increase in the enzyme's denaturation temperature upon binding to the inhibitor, researchers can determine the binding constants and binding enthalpies. nih.gov For the interaction with 3'-UMP, these thermodynamic parameters were found to be dependent on the pH of the solution. nih.gov This approach reveals how environmental conditions can influence the stability of the enzyme-ligand complex.
| Parameter | pH 5.5 | pH 6.0 | pH 7.0 | Reference |
|---|---|---|---|---|
| Binding Constant (K_b) (M⁻¹) | 402 ± 7 | - | 104 ± 1 | nih.gov |
| Binding Enthalpy (ΔH_b) (kJ mol⁻¹) | - | 16 ± 5 | 37 ± 4 | nih.gov |
In Vitro and In Vivo Model Systems for Functional Analysis
To translate biochemical findings into a physiological context, researchers employ a variety of model systems, ranging from cultured cells to whole organisms. These models are indispensable for dissecting the cellular impact and systemic effects of Uridine Monophosphate.
Cell Culture Models for Investigating Uridine Monophosphate's Cellular Impact
Cell culture models provide a controlled environment to investigate the specific molecular and cellular effects of UMP. Skin-derived fibroblasts from patients with genetic disorders of oxidative phosphorylation (OXPHOS) have been used to study metabolic dysfunction. These studies revealed that OXPHOS deficiency leads to a distinct metabolic signature, including depleted intracellular aspartic acid, and that this profile can be rescued by treatment with uridine and pyruvate. nih.gov
Cancer cell lines are also widely used to study the role of UMP in pyrimidine biosynthesis and its relevance to chemotherapy. nih.gov As mentioned previously, culturing cells in a medium that more closely mimics human plasma (HPLM) revealed that endogenous levels of uric acid can inhibit UMP synthase. nih.gov This inhibition of de novo pyrimidine synthesis has direct consequences for the efficacy of drugs like 5-fluorouracil, which relies on the cell's pyrimidine metabolic pathways to exert its cytotoxic effects. nih.govwikipedia.org The conversion of 5-fluorouracil to its active metabolites can be influenced by the activity of enzymes like UMP synthase, and downregulation of such enzymes has been linked to drug resistance in colorectal cancer cells. frontiersin.org Furthermore, cytarabine, another chemotherapy agent, can be rendered inactive through a pathway involving a uridine-5'-monophosphate analog. wikipedia.org
Animal Models for Studying Systemic Metabolic Effects and Neurobiological Roles
Animal models are essential for understanding the complex, systemic effects of Uridine Monophosphate that cannot be fully recapitulated in vitro.
Systemic Metabolic Effects: Studies using isolated, perfused rat jejunum have provided detailed information on the transport and metabolism of 3'-UMP in the small intestine. nih.gov These experiments showed that luminal 3'-UMP is hydrolyzed and ultimately gives rise to uracil, which is then transported into the serosal fluid. nih.gov In mouse models, uridine administration has been investigated in the context of metabolic diseases. For instance, in a high-fat diet and streptozotocin-induced model of diabetes, uridine treatment was shown to mitigate cardiac mitochondrial dysfunction. nih.gov Other studies in mice have explored how long-term uridine supplementation can influence liver lipid metabolism. nih.gov In weaned piglets, dietary supplementation with UMP has been shown to stimulate intestinal development and regulate lipid metabolism. nih.gov
Neurobiological Roles: The influence of UMP on the central nervous system is an active area of research. In a study with gerbils, a diet combining UMP, choline (B1196258), and docosahexaenoic acid (DHA) led to significantly improved performance in maze-running tasks, suggesting an enhancement of cognitive function. wikipedia.org Animal models of neurodegenerative diseases have also been employed. In a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine, uridine administration demonstrated a protective effect, increasing motor activity and preventing neurotoxin-induced mitochondrial and ion exchange disorders. nih.gov These neuroprotective effects are thought to be mediated by the promotion of neuronal membrane synthesis and interactions with specific brain receptors. nih.gov
| Model System | Area of Study | Key Finding | Reference |
|---|---|---|---|
| Human Fibroblast Cell Culture | Metabolic Dysfunction (OXPHOS) | Uridine, with pyruvate, rescues the metabolic profile of OXPHOS deficiency. | nih.gov |
| Human Cancer Cell Lines | Chemotherapy Interaction | Endogenous uric acid inhibits UMP synthase, potentially reducing the efficacy of 5-fluorouracil. | nih.gov |
| Isolated Rat Jejunum | Intestinal Metabolism | 3'-UMP is hydrolyzed at the brush-border membrane, with uracil being the primary transported product. | nih.gov |
| Gerbil Model | Cognitive Function | Dietary UMP, with choline and DHA, improved performance in maze tasks. | wikipedia.org |
| Rat Model (Parkinson's Disease) | Neuroprotection | Uridine protected against neurotoxin-induced motor deficits and mitochondrial dysfunction. | nih.gov |
| Mouse Model (Diabetes) | Cardioprotection | Uridine treatment mitigated cardiac mitochondrial dysfunction associated with diabetes. | nih.gov |
Neurobiological Research Contexts of Uridine 3 Monophosphate
Neuronal Membrane Phosphatide Synthesis and Remodeling
The structural and functional integrity of neurons is critically dependent on the health of their membranes. Uridine-3'-monophosphate plays a pivotal, foundational role in the synthesis and maintenance of these vital structures.
Precursor Role in Cytidine (B196190) Diphosphate-Choline (CDP-Choline) and Phosphatidylcholine Biosynthesis
Uridine (B1682114) is a crucial precursor for the synthesis of cytidine triphosphate (CTP) in the brain. nih.gov This conversion is a rate-limiting step in the production of cytidine diphosphate-choline (CDP-choline), an essential intermediate in the Kennedy pathway for the synthesis of phosphatidylcholine (PC). nih.govnih.govresearchgate.net PC is the most abundant phospholipid in neuronal membranes, and its synthesis is dependent on the availability of its precursors. nih.gov
Studies have demonstrated that the administration of UMP can significantly increase brain levels of CDP-choline. For instance, in gerbils, oral administration of UMP led to a notable rise in brain CDP-choline levels. nih.govgoogle.com Similarly, research in rat PC12 cells has shown that exogenous uridine elevates intracellular CDP-choline. nih.gov This highlights the direct influence of uridine availability on the synthesis of a key building block for neuronal membranes. The metabolic pathways that convert uridine to UTP and subsequently to CTP are characterized by low-affinity enzymes, meaning that an increased supply of uridine can directly boost the production of PC. nih.gov
The following table summarizes the key molecules and their roles in the phosphatidylcholine synthesis pathway initiated by uridine.
| Molecule | Role | Research Finding |
| Uridine-3'-monophosphate (UMP) | Precursor to UTP and subsequently CTP | Oral administration increases brain CDP-choline levels in gerbils. nih.govgoogle.com |
| Uridine Triphosphate (UTP) | Intermediate in the conversion of uridine to CTP | Uridine treatment increases intracellular UTP levels. nih.gov |
| Cytidine Triphosphate (CTP) | Essential for the formation of CDP-choline | Uridine administration elevates brain CTP levels. nih.gov |
| Cytidine Diphosphate-Choline (CDP-Choline) | Key intermediate in phosphatidylcholine synthesis | Exogenous uridine increases CDP-choline in PC12 cells. nih.gov |
| Phosphatidylcholine (PC) | Major component of neuronal membranes | The synthesis of PC is enhanced by the availability of its precursors, including uridine. nih.gov |
Enhancement of Synaptic Membrane Formation and Integrity
The synthesis of new synapses, a process fundamental to learning and memory, is heavily reliant on the availability of components for synaptic membranes. Research has shown that the co-administration of uridine (as UMP), docosahexaenoic acid (DHA), and choline (B1196258) accelerates the formation of synaptic membranes. nih.gov This combination has been found to increase the amount of membrane phosphatides and synaptic proteins in the brain. nih.gov
Specifically, studies in rodents have demonstrated that providing UMP, along with DHA and choline, leads to an increase in dendritic spines, which are the anatomical precursors to synapses. nih.gov This suggests that UMP plays a crucial role in providing the necessary building blocks for the physical growth and remodeling of synaptic connections. The effects are not limited to supplementation, as the natural presence of these nutrients in forms like mother's milk is crucial during periods of maximal synaptogenesis in infants. nih.gov
Neurotransmitter System Modulation
Beyond its structural role in membrane synthesis, Uridine-3'-monophosphate also exerts a significant influence on the function of key neurotransmitter systems, thereby impacting neuronal communication and signaling.
Influence on Acetylcholine (B1216132) Levels and Cholinergic Neurotransmission
The synthesis of the neurotransmitter acetylcholine (ACh) is intrinsically linked to the availability of its precursor, choline. Since phosphatidylcholine can serve as a source of choline for ACh synthesis, the UMP-driven increase in PC levels can indirectly support cholinergic function. nih.govelsevierpure.com
Research in aged rats has shown that dietary supplementation with UMP can increase both the levels of ACh in the striatum and its release into the extracellular fluid. nih.govelsevierpure.comresearchgate.net For example, aged rats consuming a UMP-containing diet for several weeks exhibited significantly higher baseline ACh levels in striatal dialysates. elsevierpure.com Furthermore, UMP supplementation amplified the increase in ACh release induced by the muscarinic antagonist atropine, suggesting an enhanced capacity of the cholinergic system. nih.govelsevierpure.com Importantly, studies have also indicated that stimulating brain phosphatide synthesis with uridine and cytidine does not diminish acetylcholine synthesis or release, suggesting a supportive rather than a competitive relationship. researchgate.net
The table below presents findings from a study on the effect of UMP on acetylcholine levels in aged rats. elsevierpure.com
| Treatment Group | Duration | Baseline ACh Level (fmol/min) |
| Control | - | 73 |
| UMP (2.5% w/w) | 1 week | 148 |
| UMP (2.5% w/w) | 6 weeks | 197 |
| UMP (0.5% w/w) | 1 week | 92 |
Promotion of Dopamine (B1211576) Release and its Neuromodulatory Effects
Uridine has also been shown to modulate the dopaminergic system. Studies in rats have demonstrated that dietary supplementation with UMP can significantly enhance the potassium-evoked release of dopamine in the striatum. nih.govgoogle.comgoogle.com This effect on a critical neurotransmitter involved in motivation, reward, and motor control highlights another dimension of uridine's neuromodulatory influence.
In vivo microdialysis studies have shown that uridine can reverse the effects of substances that alter dopamine release. nih.gov For instance, uridine was found to counteract morphine-induced changes in dopamine release in the dorsal striatum of mice. nih.gov These findings suggest that uridine may play a role in regulating the activity of dopaminergic pathways.
Neuronal Plasticity and Morphogenesis
The ability of the brain to adapt and reorganize itself, known as neuronal plasticity, is fundamental to learning, memory, and recovery from injury. Uridine-3'-monophosphate contributes to this process by influencing the physical structure and growth of neurons.
Research has shown that uridine can promote neurite outgrowth, the process by which neurons grow new projections. nih.gov In studies using PC12 cells, a common model for neuronal differentiation, uridine treatment was found to increase the number of neurites per cell, as well as neurite branching. nih.gov This effect was accompanied by an increase in the levels of neurofilament proteins, which are key structural components of neurites. nih.gov
Furthermore, the combination of UMP with DHA has been shown to increase the number of dendritic spines in rodents. nih.gov Dendritic spines are small protrusions on dendrites that receive synaptic inputs, and their density is closely related to synaptic strength and plasticity. The role of uridine in promoting the formation of these structures underscores its importance in the morphological changes that underpin learning and memory. The effects of uridine on neuronal plasticity appear to be mediated, in part, by its role in membrane synthesis and its activation of P2Y receptors, which are involved in neuronal differentiation. nih.govnih.gov
Induction of Neurite Outgrowth and Branching in Neuronal Cells
Uridine plays a crucial role in promoting the growth and branching of neurites, the projections from neurons that form connections with other nerve cells. Research has shown that uridine treatment can increase neurite outgrowth and branching in neuronal pheochromocytoma (PC12) cells. nih.gov This effect is thought to be mediated through two primary mechanisms.
Firstly, uridine acts as a precursor for the synthesis of cytidine triphosphate (CTP), which is a vital component in the production of phosphatidylcholine, a key element of cell membranes. nih.gov By enhancing the availability of CTP, uridine supports the increased demand for membrane synthesis required for neurite extension. nih.gov
Secondly, uridine can be converted to uridine triphosphate (UTP), which then acts as an agonist for P2Y receptors. nih.govnih.gov The activation of these receptors has been shown to stimulate neuritogenesis. nih.gov Studies have demonstrated that the neurite-promoting effects of uridine can be mimicked by UTP and blocked by P2Y receptor antagonists, highlighting the importance of this signaling pathway. nih.govnih.gov Research has also found that dopamine release is correlated with the neurite outgrowth influenced by UMP. youtube.com
| Cell Type | Treatment | Key Findings | Reference |
|---|---|---|---|
| NGF-differentiated PC12 cells | Uridine | Significantly increased the number of neurites per cell and neurite branching. Increased levels of neurofilament proteins. | nih.gov |
| NGF-differentiated PC12 cells | Uridine | Increased intracellular levels of CTP, suggesting enhanced phosphatidylcholine synthesis. | nih.gov |
| NGF-differentiated PC12 cells | UTP | Mimicked the increase in neurite outgrowth seen with uridine treatment. | nih.govnih.gov |
| NGF-differentiated PC12 cells | P2Y receptor antagonists (suramin, Reactive Blue 2, PPADS) | Blocked the stimulatory effect of uridine on neurite outgrowth. | nih.govnih.gov |
Promotion of Dendritic Spine Density and Synapse Regeneration
Beyond neurite outgrowth, uridine monophosphate has been shown to positively impact the density of dendritic spines and the regeneration of synapses. Dendritic spines are small protrusions on dendrites that receive synaptic inputs. An increase in their density is associated with enhanced synaptic transmission and cognitive function.
Studies in gerbils have demonstrated that oral supplementation with UMP, particularly when combined with docosahexaenoic acid (DHA), significantly increases the density of dendritic spines in the hippocampus. nih.govnih.govmit.edu This increase in spine density is accompanied by a parallel rise in the levels of synaptic proteins, which are essential for the structure and function of synapses. nih.govnih.gov These findings suggest that providing the necessary building blocks for synaptic membranes, such as those derived from uridine, can promote the formation of new synapses. nih.gov
The combination of UMP, DHA, and choline has been shown to accelerate the formation of synaptic membranes, which are the primary components of synapses. nih.gov This nutrient combination has been observed to increase brain phosphatides and synaptic proteins, leading to a greater number of dendritic spines, the anatomical precursors to synapses. nih.gov
| Animal Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Adult Gerbils | Oral UMP and DHA | Substantially increased the number of dendritic spines in the hippocampus. | nih.govmit.edu |
| Adult Gerbils | Oral UMP and DHA | Accompanied by parallel increases in membrane phosphatides and pre- and post-synaptic proteins. | nih.gov |
| Gerbils | DHA plus UMP | Selectively increased levels of synaptic proteins (e.g., synapsin-1, PSD-95). | nih.gov |
| Rats | UMP-enriched diet | Amplified the increases in hippocampal dendritic density when combined with DHA and choline. | nih.gov |
Purinergic Signaling Pathways
Uridine nucleotides play a significant role in purinergic signaling, a form of extracellular communication that regulates a wide array of physiological processes in the nervous system. This signaling is primarily mediated by the activation of P2Y receptors.
Activation of P2Y Receptors by Uridine Nucleotides (UTP, UDP)
Uridine itself does not directly activate P2Y receptors. Instead, its phosphorylated derivatives, uridine triphosphate (UTP) and uridine diphosphate (B83284) (UDP), act as potent agonists for specific subtypes of these receptors. nih.govresearchgate.net The P2Y2, P2Y4, P2Y6, and P2Y14 receptors are all responsive to uridine nucleotides. researchgate.net
Research has clarified the selectivity of these receptors:
P2Y2 receptors are activated by both UTP and ATP with similar potencies. nih.gov
P2Y4 receptors are selectively activated by UTP. nih.gov
P2Y6 receptors are selectively activated by UDP. nih.gov
The activation of these receptors by UTP and UDP triggers intracellular signaling cascades that can influence neuronal differentiation, neurite outgrowth, and neuronal function. nih.govresearchgate.net For instance, the stimulation of P2Y receptors by UTP has been directly linked to enhanced neurite outgrowth in PC12 cells. nih.gov
| P2Y Receptor Subtype | Primary Activating Nucleotide(s) | Reference |
|---|---|---|
| P2Y2 | UTP and ATP | nih.gov |
| P2Y4 | UTP (selective) | nih.gov |
| P2Y6 | UDP (selective) | nih.gov |
Role in Extracellular Neuromodulation
Extracellular nucleotides like UTP and UDP act as important neuromodulators, influencing neuronal activity and synaptic transmission. researchgate.net The release of these nucleotides from both neurons and glial cells can activate P2Y receptors on adjacent cells, leading to a variety of functional responses.
Activation of P2Y receptors by uridine nucleotides has been shown to:
Depolarize neurons and increase their firing rates. researchgate.net
Enhance the presynaptic release of glutamate, a major excitatory neurotransmitter. researchgate.net
Promote long-term potentiation, a cellular mechanism underlying learning and memory. researchgate.net
These effects highlight the crucial role of uridine nucleotide-mediated purinergic signaling in modulating the excitability and plasticity of neural circuits. The ability of UMP to serve as a precursor for UTP and UDP positions it as a key player in this extracellular neuromodulatory system. nih.govnih.gov
Emerging Research Directions and Mechanistic Insights
Expanding Metabolic Roles
Uridine (B1682114) monophosphate (UMP) is increasingly recognized as a significant signaling molecule in metabolic homeostasis, with research pointing to its influence on energy balance, temperature regulation, and lipid storage.
Emerging evidence suggests a link between uridine and the regulation of body temperature and circadian cycles. The physiological fluctuations of uridine levels in the blood can lead to changes in body temperature. mdpi.com For instance, in mice, elevated plasma uridine during fasting is associated with a decrease in body temperature, which is subsequently restored after refeeding through a process of uridine clearance involving bile excretion. mdpi.com The specific molecular pathway connecting peripheral uridine levels to temperature regulation mediated by the hypothalamus is still under investigation. mdpi.com The effect of uridine on body temperature appears to be both dose-dependent and species-specific. While high doses (500–3,500 mg/kg) can cause hypothermia in rodents, moderate doses (300–700 mg/kg) have been observed to induce fever in humans and rabbits. mdpi.com Research indicates that the thermoregulatory effects of uridine may be mediated by its degradation products, as inhibiting the enzyme uridine phosphorylase 1 (UPase1) prevents these temperature changes. mdpi.com
Uridine metabolism is also closely tied to circadian rhythms. The plasma concentration of uridine in mice exhibits a distinct circadian rhythm, which is inversely correlated with the activity of hepatic uridine phosphorylase, a key enzyme in its catabolism. nih.gov This rhythmic fluctuation suggests that uridine may act as a humoral signal involved in the control of sleep-wake cycles. nih.gov While one study noted an increase in 5'UMP levels in human milk at night, it did not observe a clear circadian rhythm for the nucleotide itself. mdpi.com Nonetheless, the sleep-enhancing effects of uridine have been demonstrated in rats, where intraventricular infusion resulted in significant increases in both slow-wave and paradoxical sleep. nih.gov
Uridine-3'-monophosphate plays a role in the intricate regulation of lipid metabolism, particularly within adipose tissue. Comprehensive metabolomics analyses have revealed that obesity is associated with a significant reduction in UMP levels in both plasma and omental adipose tissue. nih.gov Administration of UMP has been shown to alleviate obesity in mice by restoring sphingolipid homeostasis. nih.gov The proposed mechanism involves the reversal of obesity-induced inhibition of adipocyte hypoxia-inducible factor 2α (Hif2α) and its target gene, alkaline ceramidase 2 (Acer2). This action promotes the breakdown of ceramide, preventing its accumulation within fat cells. nih.gov
Further studies using the metabolic precursor uridine have demonstrated direct effects on fat accumulation. In mice fed a high-fat diet, uridine supplementation significantly reduced body weight and suppressed the accumulation of subcutaneous, epididymal, and mesenteric white adipose tissue (WAT). frontiersin.org In early-weaned piglets, short-term oral administration of UMP and uridine was found to modulate lipid metabolism. dovepress.com Specifically, UMP supplementation led to a significant down-regulation of key genes involved in the de novo synthesis of fatty acids in the liver, as detailed in the table below. dovepress.com
| Gene | Function | Effect of UMP/UR Treatment |
|---|---|---|
| LXRα (Liver X Receptor α) | Regulator of lipid metabolism | Remarkably down-regulated |
| SREBP1c (Sterol Regulatory Element-Binding Transcription Factor 1) | Key factor in fatty acid synthesis | Remarkably down-regulated |
| FADS2 (Fatty Acid Desaturase 2) | Enzyme in polyunsaturated fatty acid synthesis | Remarkably down-regulated |
| ELOVL5 (Fatty Acid Elongase 5) | Enzyme in fatty acid elongation | Remarkably down-regulated |
Table 1. Effect of Uridine Monophosphate (UMP) and Uridine (UR) treatment on the gene expression of key enzymes involved in fatty acid synthesis in the liver of early-weaned piglets. Data sourced from a study on short-term oral administration. dovepress.com
Mechanistic Studies in Disease Models
The metabolic and signaling properties of UMP are being investigated for their therapeutic potential in various pathological conditions, including neurodegenerative, inflammatory, and toxicological disorders.
In animal models of Parkinson's disease (PD), uridine has demonstrated a significant neuroprotective effect. mdpi.comnih.govnih.govresearchgate.net Studies using both 6-hydroxydopamine (6-OHDA) and rotenone-induced rat models of PD have shown that uridine administration can prevent motor deficits, reduce the death of neurons in the substantia nigra, and preserve the integrity of the myelin sheath. mdpi.comnih.govnih.govresearchgate.net The primary mechanism appears to be linked to the activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel. mdpi.comnih.govnih.gov Uridine serves as a precursor for uridine diphosphate (B83284) (UDP), a natural activator of this channel. mdpi.comnih.gov Activating the mitoK-ATP channel helps to normalize mitochondrial function, prevent disturbances in energy and ion exchange, and reduce oxidative stress by decreasing the formation of reactive oxygen species and the accumulation of lipid peroxides. mdpi.comnih.govmdpi.com The neuroprotective effects of uridine were abolished by the administration of a specific mitoK-ATP channel blocker, confirming the channel's central role in this process. mdpi.comnih.gov
In a mitochondrial toxin model of Huntington's disease (HD), an oral uridine pro-drug, PN401, was found to be highly neuroprotective. nih.gov Treatment with PN401 almost completely prevented neuronal damage in the striatum and substantia nigra and eliminated mortality in mice exposed to the toxin 3-nitropropionic acid. nih.gov The pro-drug also attenuated weight loss and behavioral impairments. nih.gov The mechanism is thought to be more complex than simply correcting a pyrimidine (B1678525) deficit, as the treatment elevated total uridine nucleotides in the forebrain to levels above normal. nih.gov
The anti-inflammatory and anti-oxidant properties of uridine are mechanistically linked, often involving the modulation of mitochondrial function and key inflammatory signaling pathways. frontiersin.orgnih.govnih.gov A central mechanism for its anti-inflammatory action is the activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel via its metabolite, UDP. mdpi.comnih.gov This activation has been shown to inhibit the transcription of NF-κB, a pivotal regulator of the inflammatory response. mdpi.com Furthermore, uridine can directly suppress the production and release of pro-inflammatory cytokines. In a model of pulmonary fibrosis, uridine administration reduced levels of inflammatory cytokines in broncho-alveolar lavage fluid and inhibited the release of IL-6 and IL-8 from human lung epithelial cells in a dose-dependent manner. nih.gov It can also reduce inflammation by inhibiting the MAPK and NF-κB signaling pathways under certain pathological conditions. frontiersin.orgnih.gov
The antioxidant effects of uridine are tied to its ability to prevent mitochondrial dysfunction and hyperactivation of lipid peroxidation. nih.goveco-vector.com In models of acute heart ischemia, uridine treatment prevented the accumulation of lipid peroxidation products and stabilized the antioxidant system. nih.goveco-vector.com This protective effect was also shown to be dependent on the activation of mitoK-ATP channels. nih.gov In a rotenone-induced model of Parkinson's, uridine administration decreased the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, in brain mitochondria back to control levels. nih.gov This effect is attributed to the prevention of excessive reactive oxygen species (ROS) formation, thereby mitigating oxidative stress. mdpi.com
Uridine, particularly in the form of its pro-drug uridine triacetate, serves as a direct antidote to overdose and severe toxicity from the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). mdedge.comnih.govjhoponline.com The mechanism of action is based on biochemical competition. 5-FU exerts its cytotoxic effects largely through its metabolite, fluorouridine triphosphate (FUTP), which is erroneously incorporated into RNA, leading to disrupted RNA processing and function and subsequent cell death. mdedge.com
When uridine triacetate is administered, it is rapidly converted into uridine in the circulation and subsequently to uridine triphosphate (UTP). mdedge.com This abundance of natural UTP directly competes with the toxic FUTP for incorporation into RNA by RNA polymerases. mdedge.comnih.gov By outcompeting FUTP, uridine effectively dilutes the toxic metabolite's impact, preventing RNA damage and limiting cytotoxicity in healthy tissues. mdedge.comnih.gov This competitive inhibition mechanism allows normal cells to be rescued from the lethal effects of 5-FU overexposure. nih.gov
Exploring Uridine-3'-monophosphate's Role in Metabolic Disorders in Model Organisms
Emerging research utilizing various model organisms has begun to elucidate the complex and often paradoxical role of uridine and its phosphate (B84403) derivatives, such as uridine monophosphate (UMP), in the regulation of metabolic processes. These studies are critical for uncovering the molecular mechanisms through which uridine homeostasis influences conditions like insulin (B600854) resistance, fatty liver disease, and dyslipidemia. The findings suggest that the metabolic effects of UMP are highly dependent on the duration of administration, the specific animal model used, and the underlying metabolic status of the organism.
Dual Role in Glucose Homeostasis and Hepatic Lipid Accumulation
Investigations in rodent models have revealed a dual role for uridine administration in glucose metabolism and liver health, with outcomes varying significantly between short-term and long-term exposure.
Long-term uridine feeding in healthy C57BL/6J mice has been shown to induce pre-diabetic conditions and significant liver lipid accumulation. nih.govresearchgate.net Chronic administration resulted in systemic glucose intolerance, increased fasting blood glucose levels, and severe hepatic steatosis. nih.govresearchgate.net Mechanistically, these effects were linked to reduced insulin signaling activity in the liver. nih.govresearchgate.net
Conversely, other studies highlight potentially beneficial effects. In a mouse model of high-fat diet and streptozotocin-induced diabetes, chronic uridine treatment was found to normalize plasma glucose and triglyceride levels. nih.gov It also improved the rate of glucose utilization. nih.gov Furthermore, short-term uridine supplementation in mice fed a high-fat diet has been observed to promote insulin secretion and enhance glucose tolerance. nih.gov
Table 1: Effects of Uridine/UMP Administration on Glucose and Liver Metabolism in Rodent Models
| Feature | Long-Term Administration (Healthy Mice) | Chronic Administration (Diabetic Mice) | Short-Term Administration (High-Fat Fed Mice) |
|---|---|---|---|
| Glucose Metabolism | Impaired glucose tolerance, increased fasting blood glucose. nih.govresearchgate.net | Normalized plasma glucose, increased glucose utilization. nih.gov | Improved glucose tolerance, promoted insulin secretion. nih.gov |
| Liver Health | Severe hepatic steatosis (fatty liver), significant liver weight gain. nih.govresearchgate.net | Data not focused on steatosis in this model. | Reduced fat accumulation. nih.gov |
| Insulin Signaling | Reduced insulin signaling activity. nih.govresearchgate.net | Data not specified. | Data not specified. |
Modulation of Lipid Profiles in Different Models
The impact of UMP on lipid metabolism has also been explored in other animal models, such as piglets and fish, revealing significant regulatory effects.
A study in early-weaned piglets demonstrated that short-term oral administration of UMP influenced serum lipid profiles and liver fatty acid composition. nih.govmdpi.com Piglets receiving UMP showed a significant increase in serum low-density lipoprotein (LDL) and a tendency for increased total cholesterol. nih.govmdpi.com However, UMP administration also led to a significant decrease in serum total bile acid and plasma free fatty acids, along with a reduction of specific fatty acids (C12:0 and C14:0) in the liver. nih.govmdpi.com
In a different model, using Nile Tilapia (Oreochromis niloticus) fed a high-carbohydrate diet to induce metabolic syndrome, uridine supplementation was found to be protective. researchgate.net The addition of uridine to the diet decreased hepatic lipid content as well as serum levels of glucose, triglycerides, and cholesterol. researchgate.net
Table 2: Impact of Uridine/UMP on Lipid Parameters in Non-Rodent Models
| Model Organism | Administration | Key Findings on Lipid Metabolism |
|---|---|---|
| Early-Weaned Piglets | Short-Term Oral UMP | - Increased serum LDL. nih.govmdpi.com- Decreased serum total bile acid and plasma free fatty acids. nih.govmdpi.com- Reduced specific fatty acids (C12:0, C14:0) in the liver. nih.govmdpi.com |
| Nile Tilapia (High-Carbohydrate Diet) | Dietary Uridine (8 weeks) | - Decreased hepatic lipid content. researchgate.net- Lowered serum triglycerides and cholesterol. researchgate.net |
Mechanistic Insights from In-Vivo Studies
Research in these model organisms has been instrumental in uncovering the molecular pathways affected by uridine and UMP.
Protein O-GlcNAcylation: A key mechanism identified is the modulation of O-GlcNAc protein modification. nih.gov Uridine supplementation increases the cellular levels of UDP-GlcNAc, a substrate for this modification process. nih.gov In mice, chronic uridine administration was associated with increased O-GlcNAc modification of the transcription factor FOXO1. nih.govresearchgate.net This glycosylation of FOXO1 is believed to contribute to increased gluconeogenesis and reduced insulin signaling, providing a molecular explanation for the observed pre-diabetic state. nih.govresearchgate.net
Sirt1/AMPK Signaling Pathway: In the Nile Tilapia model, uridine was shown to alleviate metabolic disturbances by activating the sirtuin1 (sirt1)/adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) signaling pathway. researchgate.net Activation of this pathway led to an increase in lipid catabolism and glycolysis while simultaneously decreasing lipogenesis. researchgate.net
Mitochondrial Biogenesis: In the hearts of diabetic mice, uridine treatment appeared to have a restorative effect on mitochondrial health. nih.gov It restored the mRNA levels of Ppargc1a, a master regulator of mitochondrial biogenesis, and enhanced the expression of the Pink1 gene, which is involved in mitophagy. nih.gov This suggests that uridine may help improve cellular energy metabolism by promoting mitochondrial turnover. nih.gov
These studies in diverse model organisms underscore that uridine monophosphate is a significant regulator of systemic energy metabolism. The outcomes of its administration can be profoundly different, ranging from inducing metabolic dysfunction to providing therapeutic benefits, depending on the biological context and duration of exposure.
Q & A
Q. What is the role of uridine-3'-monophosphate (disodium) in nucleotide biosynthesis, and how can its metabolic pathways be experimentally validated?
Uridine-3'-monophosphate (U3MP) serves as a precursor in pyrimidine nucleotide biosynthesis, particularly in the formation of ribothymidine-3'-phosphate. Methodologically, researchers can track its incorporation into RNA or DNA using isotopic labeling (e.g., ³²P or ¹⁴C) followed by autoradiography or liquid scintillation counting. Enzymatic assays with orotidine 5′-monophosphate decarboxylase can further validate its role in UMP synthesis . High-performance liquid chromatography (HPLC) with UV detection at 260 nm is recommended for quantifying U3MP in biological matrices .
Q. How is uridine-3'-monophosphate (disodium) synthesized and characterized in laboratory settings?
U3MP is typically synthesized via enzymatic phosphorylation of uridine using uridine kinase, followed by purification using anion-exchange chromatography. The disodium salt is formed by neutralizing the monophosphate with sodium hydroxide. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ³¹P spectra) and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with a phosphate-buffered mobile phase (pH 7.1–7.4) to mimic physiological conditions .
Q. What analytical techniques are most reliable for quantifying uridine-3'-monophosphate (disodium) in complex biological samples?
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, especially for low-concentration samples. For non-destructive analysis, UV spectrophotometry at 260 nm (ε ≈ 10,000 M⁻¹cm⁻¹) is suitable, though it may require prior sample cleanup via solid-phase extraction to remove interfering compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding uridine-3'-monophosphate’s bioavailability across different experimental models?
Discrepancies often arise from variations in membrane transporters (e.g., nucleoside transporters ENT1/2) or enzymatic degradation (e.g., phosphatases). To address this:
Q. What experimental strategies can enhance the stability of uridine-3'-monophosphate (disodium) in long-term neurocognitive studies?
U3MP degrades under acidic or alkaline conditions due to phosphate ester hydrolysis. Strategies include:
Q. How does uridine-3'-monophosphate (disodium) interact with noncanonical cyclic nucleotides like cUMP in signaling pathways?
Unlike cyclic nucleotides (e.g., cUMP), U3MP lacks a 3',5'-cyclic structure, limiting direct signaling activity. However, it may modulate cyclic nucleotide pathways indirectly by altering nucleotide pool dynamics. Advanced approaches include:
- Co-incubation studies with phosphodiesterase inhibitors (e.g., IBMX) to amplify cyclic nucleotide levels.
- Radioligand displacement assays to assess competition for binding sites on kinases or receptors .
Q. What methodologies are recommended for investigating U3MP’s role in enhancing synaptic plasticity and memory?
- In vitro: Electrophysiological recordings (e.g., long-term potentiation in hippocampal slices) with U3MP supplementation.
- In vivo: Behavioral assays (e.g., Morris water maze) paired with microdialysis to measure extracellular uridine levels.
- Molecular validation: Western blotting for synaptic markers (e.g., PSD-95) and qPCR for uridine transporter expression .
Data Contradiction and Validation
Q. How should researchers address variability in U3MP’s enzymatic decarboxylation rates reported across studies?
Contradictions may stem from assay conditions (e.g., temperature, cofactors). Standardize protocols by:
- Using recombinant orotidine 5′-monophosphate decarboxylase to eliminate enzyme source variability.
- Including magnesium ions (1–2 mM) as cofactors in reaction buffers.
- Validating results with kinetic modeling (e.g., Michaelis-Menten plots) .
Methodological Best Practices
- Buffering Systems: Sodium phosphate buffers (pH 7.1–7.4) are optimal for U3MP stability .
- Detection Limits: LC-MS/MS achieves detection limits as low as 0.1 nM, critical for trace analysis .
- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, particularly in neurocognitive research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
